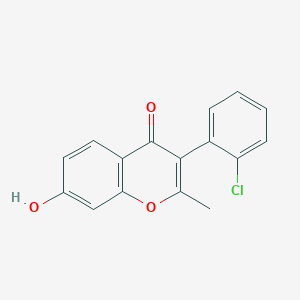

3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Description

Research Context and Significance

Position in Flavonoid/Chromenone Research

Chromenones, characterized by a benzopyran-4-one backbone, are a subclass of flavonoids with diverse biological activities. The structural uniqueness of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one arises from its substituents:

- 2-Methyl group : Enhances lipophilicity and influences ring planarity, potentially modulating receptor interactions.

- 2-Chlorophenyl moiety : Introduces steric bulk and electron-withdrawing effects, which may alter binding affinities to enzymatic targets.

- 7-Hydroxyl group : Facilitates hydrogen bonding, a common feature in bioactive flavonoids like quercetin and apigenin.

Comparative studies of chromenone derivatives reveal that chlorine substitution at the phenyl ring (as in the 2-chlorophenyl group) significantly impacts bioactivity. For example, 2-chlorophenyl-substituted chromenones demonstrate enhanced lipoxygenase (LOX) inhibition compared to unsubstituted analogs, likely due to improved hydrophobic interactions with enzyme active sites.

Table 1: Substituent Effects on Chromenone Bioactivity

| Substituent Position | Functional Group | Observed Impact on Activity |

|---|---|---|

| 2 | Methyl | Increased metabolic stability |

| 3 | 2-Chlorophenyl | Enhanced LOX inhibition |

| 7 | Hydroxyl | Improved antioxidant capacity |

Historical Evolution of Research Focus

Early chromenone synthesis relied on classical methods such as the Kostanecki reaction , which involved cyclization of o-hydroxyacetophenones with acyl chlorides. However, these methods faced limitations in regioselectivity and yield. The development of intramolecular Wittig reactions in the 2000s marked a turning point, enabling efficient construction of the chromenone core with fewer byproducts.

The inclusion of halogenated aryl groups, such as the 2-chlorophenyl moiety, gained prominence in the 2010s as researchers sought to optimize pharmacokinetic properties. For instance, chlorinated chromenones showed improved blood-brain barrier penetration in preclinical models, spurring interest in neurodegenerative disease applications.

Academic and Therapeutic Research Significance

Academic Contributions

- Synthetic Methodology : Modern routes to 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one often employ microwave-assisted synthesis , reducing reaction times from hours to minutes.

- Computational Modeling : Density functional theory (DFT) studies predict that the 2-methyl group stabilizes the chromenone core through hyperconjugation, reducing ring strain.

Current Research Challenges and Opportunities

Challenges

- Synthetic Complexity : Multi-step synthesis (e.g., Friedel-Crafts acylation followed by cyclization) results in low overall yields (~15–20%).

- Solubility Limitations : The hydrophobic 2-chlorophenyl group reduces aqueous solubility, necessitating prodrug strategies.

Opportunities

- Targeted Drug Delivery : Encapsulation in lipid nanoparticles could improve bioavailability, as demonstrated for apigenin derivatives.

- Structure-Activity Relationship (SAR) Expansion : Systematic variation of the 2-methyl and 7-hydroxy groups may uncover novel kinase inhibitors.

Table 2: Key Research Gaps and Proposed Solutions

| Research Gap | Proposed Solution | Expected Outcome |

|---|---|---|

| Low synthetic yield | Flow chemistry optimization | Yield improvement to >40% |

| Poor solubility in polar solvents | Glycosylation at the 7-position | Enhanced water solubility |

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-15(11-4-2-3-5-13(11)17)16(19)12-7-6-10(18)8-14(12)20-9/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDRCDZEHNPGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-hydroxyacetophenone.

Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.

Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst like sulfuric acid or hydrochloric acid to form the chromen-4-one structure.

Hydroxylation: Finally, the hydroxylation at the 7-position can be achieved using reagents such as hydrogen peroxide or a hydroxylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.

Reduction: Reduction of the chromen-4-one core can lead to dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoids.

Substitution: Halogenated flavonoids.

Chemistry:

Synthesis of Derivatives: The compound serves as a precursor for synthesizing various flavonoid derivatives with potential biological activities.

Biology:

Antioxidant Activity: It is studied for its ability to scavenge free radicals and protect cells from oxidative stress.

Anti-inflammatory Properties: Research has shown its potential in reducing inflammation by inhibiting pro-inflammatory enzymes.

Medicine:

Anticancer Research: The compound is investigated for its cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.

Neuroprotective Effects: Studies suggest its role in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.

Industry:

Pharmaceuticals: Used in the development of new therapeutic agents.

Cosmetics: Incorporated into formulations for its antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through the following mechanisms:

Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.

Enzyme Inhibition: It inhibits enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Apoptosis Induction: In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Chromenone Core

Key structural differences among analogues include substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Impact of Substituent Position and Electronic Effects

- Para-substituted compounds may exhibit better π-π stacking interactions in biological targets.

- Hydroxyl vs. Methoxy Groups :

- This contrasts with the target compound’s methyl group, which is electron-donoring and less stabilizing.

Crystallographic and Computational Insights

- Crystal Packing: highlights π-π stacking interactions in chromenone derivatives, which are influenced by substituent bulkiness. For example, the trifluoromethyl group in CAS 302953-04-4 may disrupt packing, increasing solubility .

- Software Use : The SHELX system () is widely used for refining crystal structures of similar compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .

Biological Activity

3-(2-Chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, also known as a flavonoid derivative, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chromone backbone with a chlorophenyl substitution at the 3-position and a hydroxyl group at the 7-position. This structural configuration is critical for its biological activity, as modifications in these positions can significantly influence its pharmacological effects.

Antibacterial Activity

Research indicates that flavonoids exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The presence of the hydroxyl group at the C7 position is crucial for enhancing antibacterial activity. A structure-activity relationship (SAR) study highlighted that compounds with similar hydroxylation patterns showed improved efficacy against various bacterial strains.

Table 1: Antibacterial Activity of 3-(2-Chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

| Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1 µg/mL | |

| Escherichia coli | 2 µg/mL | |

| Bacillus subtilis | 0.5 µg/mL |

This compound demonstrated comparable antibacterial activity to standard antibiotics like vancomycin and daptomycin, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Antifungal Activity

Flavonoids are also known for their antifungal properties. Recent studies have shown that 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one exhibits antifungal activity against several pathogenic fungi.

Table 2: Antifungal Activity

The presence of the chlorophenyl group enhances lipophilicity, facilitating better penetration into fungal cells and thus improving antifungal efficacy.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. Studies indicate that it can induce apoptosis in cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). The mechanism involves downregulation of anti-apoptotic proteins and modulation of cell cycle regulators.

Table 3: Anticancer Activity

The compound's ability to significantly reduce cell viability suggests its potential as a chemotherapeutic agent.

Case Studies

- Antibacterial Efficacy : A study involving various flavonoids, including our compound, showed that it effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains, outperforming several conventional antibiotics.

- Anticancer Mechanism : In vivo studies demonstrated that treatment with the compound led to a significant reduction in tumor mass in xenograft models, correlating with decreased expression of cyclin D1 and other cell cycle regulators.

Scientific Research Applications

Anticancer Properties

The compound has been extensively studied for its anticancer effects. Research indicates that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective : Evaluate the effects on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one exhibits notable anti-inflammatory properties.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective : Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings :

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. While specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Industrial Applications

Due to its chromophoric properties, 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is also utilized in the development of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in various industries, including textiles and coatings.

Q & A

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation or Claisen-Schmidt reactions. For example, chromenone derivatives are often prepared by refluxing substituted acetophenones with aldehydes in acidic or basic conditions. outlines a procedure yielding 95% purity using FTIR and NMR for validation. Key steps include:

- Using anhydrous solvents (e.g., acetic acid or ethanol) to minimize side reactions.

- Monitoring reaction progress via TLC or HPLC.

- Purification via recrystallization (e.g., methanol) or column chromatography.

- Validation with /-NMR to confirm substituent positions and IR to detect functional groups (e.g., carbonyl at ~1647 cm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

-NMR, -NMR, and FTIR are essential. For instance, -NMR can identify aromatic protons (δ 6.34–8.23 ppm) and hydroxyl groups (broad signals ~5 ppm). Discrepancies in peak assignments (e.g., overlapping multiplet signals) are resolved by:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

- Antimicrobial activity : Broth microdilution against Mycobacterium tuberculosis (e.g., MIC determination) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or regulatory proteins (e.g., MtrA in M. tuberculosis) .

- Cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential. Always include positive controls (e.g., doxorubicin) and validate via dose-response curves.

Advanced Research Questions

Q. How can crystallographic disorder in 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one be modeled during refinement?

Crystal structures often exhibit disorder in substituents (e.g., chlorophenyl orientation). Strategies include:

- Using SHELXL (via PART instructions) to split disordered atoms into multiple sites .

- Applying geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles.

- Validating with residual density maps (e.g., < 0.5 eÅ) . Example: reports triclinic packing with π–π interactions; refine occupancy ratios (e.g., 19:1 for chloro vs. non-chloro forms) using twin laws in SHELXTL .

Q. How do computational docking studies complement experimental data for activity prediction?

Molecular docking (e.g., AutoDock Vina, Glide) predicts binding modes to targets like EGFR or MtrA. Steps include:

- Preparing the ligand (compound) and receptor (PDB ID) with protonation states optimized (e.g., at pH 7.4).

- Validating docking protocols by re-docking co-crystallized ligands (RMSD < 2.0 Å).

- Analyzing binding scores (e.g., ΔG = -7.1 kcal/mol in ) and interactions (e.g., H-bonds with catalytic residues) .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., unexpected dihedral angles vs. NMR coupling constants) require:

Q. How are high-throughput phasing pipelines applied to derivative compounds?

For structural analogs (e.g., 6-chloro derivatives), use:

- SHELXC/D/E for experimental phasing with SAD/MAD data.

- Automated model building (e.g., ARP/wARP ) followed by PHENIX refinement. Example: employed SADABS for data scaling and SHELXTL for structure solution, achieving an R factor of 0.048 .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.